3-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one
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Overview
Description
3-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of a naphthyridine ring, a piperidine ring, and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,8-naphthyridine core, which can be achieved through multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate . The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxazolidinone ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of metal-catalyzed reactions and green chemistry approaches can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring .
Scientific Research Applications
3-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound’s unique structure allows it to interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine Derivatives: Compounds like gemifloxacin, which contain the 1,8-naphthyridine core, are known for their antibacterial properties.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids exhibit a range of biological activities, including analgesic and anti-inflammatory effects.
Oxazolidinone Derivatives: Linezolid, an oxazolidinone antibiotic, is used to treat bacterial infections.
Uniqueness
What sets 3-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one apart is its combination of three distinct pharmacophores in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C18H20N4O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H20N4O3/c23-16(12-22-10-11-25-18(22)24)21-8-5-13(6-9-21)15-4-3-14-2-1-7-19-17(14)20-15/h1-4,7,13H,5-6,8-12H2 |
InChI Key |
SYPIMCBBPSGWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4CCOC4=O |
Origin of Product |
United States |
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